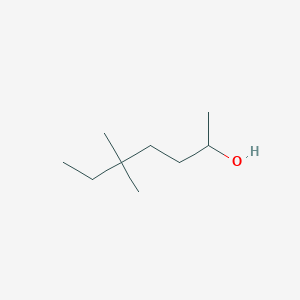

5,5-Dimethyl-2-heptanol

Description

Contextualizing Branched Secondary Alcohols in Organic Synthesis

Branched secondary alcohols are a significant class of molecules in organic chemistry, serving as versatile intermediates and building blocks for the synthesis of more complex compounds. numberanalytics.combritannica.com In a secondary alcohol, the carbon atom bonded to the hydroxyl group is attached to two other carbon atoms. britannica.com The presence of branching in the carbon chain, such as the methyl groups in 5,5-Dimethyl-2-heptanol, introduces steric hindrance and alters the electronic environment around the hydroxyl group. This can influence the reactivity of the alcohol in various chemical transformations. numberanalytics.com

The synthesis of branched secondary alcohols can be achieved through several methods, including the reductive hydration of terminal alkynes and the dynamic kinetic resolution of secondary alcohols. organic-chemistry.org Furthermore, iridium-catalyzed alkylation of secondary alcohols with primary alcohols presents a pathway to access branched ketones and alcohols. acs.org These synthetic routes are crucial for creating a diverse range of branched secondary alcohols for various applications.

Overview of Prior Research on Heptanol (B41253) Isomers and Derivatives

Research into heptanol isomers has covered a range of applications and properties. For instance, various isomers of heptanol are considered for their potential as oxygenated fuels due to their high calorific value. taylorandfrancis.com The sensory properties of heptanol derivatives, such as 4-mercapto-2-heptanol and its acetyl-derivatives, have been investigated, highlighting the influence of stereochemistry on odor. acs.org

Studies have also delved into the physical chemistry of heptanol isomers. For example, the heat capacities and thermodynamic functions of linear alcohols, including 1-heptanol, have been measured to establish correlations between chain length and thermal properties. acs.org Additionally, research on compounds like 2-heptanethiol, synthesized from 2-heptanol (B47269), demonstrates the utility of heptanol isomers as starting materials for new flavor compounds. imreblank.ch The antimicrobial properties of 2-heptanol have also been a subject of investigation. medchemexpress.com

Research Gaps and Motivations for In-depth Study of this compound

While there is a body of research on various heptanol isomers, a detailed investigation into this compound is less prevalent in the available literature. Much of the existing data on dimethyl-substituted heptanols focuses on other isomers such as 2,6-dimethyl-2-heptanol (B77958), 2,5-dimethyl-2-heptanol, and 3,5-dimethyl-4-heptanol. google.comnih.govnist.gov This specific isomer, with its gem-dimethyl groups at the 5-position, presents a unique structural motif that warrants further study.

The motivation for a focused study on this compound stems from the need to understand how this particular substitution pattern influences its physical and chemical properties compared to other heptanol isomers. Detailed characterization of its properties can provide valuable data for computational chemistry models and structure-property relationship studies. Furthermore, understanding its synthesis and reactivity can open avenues for its potential use as a building block in organic synthesis or as a specialty solvent.

Properties of this compound

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and physical processes.

| Property | Value |

| Molecular Formula | C9H20O |

| Molecular Weight | 144.25 g/mol nih.gov |

| IUPAC Name | 5,5-dimethylheptan-2-ol nih.gov |

| CAS Number | 52356-02-2 nih.gov |

| Appearance | Colorless, transparent liquid with an aromatic odor industrialchemicals.gov.au |

| Polar Surface Area | 20.2 Ų nih.gov |

| Rotatable Bond Count | 4 nih.gov |

This table is interactive. Click on the headers to sort the data.

Detailed Research Findings

Currently, specific research findings dedicated solely to this compound are limited in publicly accessible scientific literature. However, general synthetic methods for branched secondary alcohols are applicable. One common approach involves Grignard reactions. For instance, the synthesis of the related compound 2,6-dimethyl-2-heptanol is achieved by reacting 6-methyl-5-hepten-2-one (B42903) with methylmagnesium chloride, followed by hydrogenation. chemicalbook.com A similar strategy could likely be employed for the synthesis of this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

52356-02-2 |

|---|---|

Molecular Formula |

C9H20O |

Molecular Weight |

144.25 g/mol |

IUPAC Name |

5,5-dimethylheptan-2-ol |

InChI |

InChI=1S/C9H20O/c1-5-9(3,4)7-6-8(2)10/h8,10H,5-7H2,1-4H3 |

InChI Key |

IAKWKRMYXGMZKB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)CCC(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 5,5 Dimethyl 2 Heptanol

Classical Approaches to Secondary Alcohol Synthesis

Traditional methods for synthesizing secondary alcohols are widely utilized due to their reliability and procedural simplicity. These approaches primarily involve the addition of nucleophiles to aldehydes or the direct reduction of ketones.

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a classic method for alcohol synthesis. rroij.com To produce 5,5-Dimethyl-2-heptanol, a Grignard reagent can be added to an aldehyde precursor. The reaction involves the nucleophilic attack of the organomagnesium halide on the electrophilic carbonyl carbon. Subsequent protonation during an aqueous workup step yields the target alcohol. patsnap.com

Two primary Grignard routes could be envisioned for the synthesis of this compound:

Route A: Reaction of 5,5-dimethylheptanal with methylmagnesium bromide (CH₃MgBr) .

Route B: Reaction of acetaldehyde with a (4,4-dimethylpentyl)magnesium halide .

In either case, the Grignard reagent is typically prepared by reacting an alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). patsnap.com The subsequent addition to the aldehyde, followed by an acidic workup, generates the secondary alcohol. The general success of Grignard reactions with ketones to form tertiary alcohols and with aldehydes to form secondary alcohols underpins this strategy. chegg.comcdnsciencepub.com

Catalytic hydrogenation offers a direct method for the reduction of ketones to secondary alcohols. youtube.com This process involves the addition of two hydrogen atoms across the carbonyl double bond (C=O) in the presence of a metal catalyst. libretexts.org For the synthesis of this compound, the precursor ketone is 5,5-dimethyl-2-heptanone .

The reaction is typically performed by exposing the ketone to hydrogen gas (H₂) under pressure. drhazhan.com Common heterogeneous catalysts for this transformation include platinum, palladium, and nickel. youtube.comlibretexts.org The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to ensure high conversion and selectivity, minimizing side reactions. drhazhan.com

Table 1: Typical Catalysts and Conditions for Ketone Hydrogenation

| Catalyst | Typical Conditions | Solvent | Notes |

| Palladium on Carbon (Pd/C) | 1–5 atm H₂, 25–80°C | Ethanol, Ethyl Acetate (B1210297) | Highly selective for C=O reduction, especially in α,β-unsaturated systems where C=C bonds might also be present. |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | 1–3 atm H₂, Room Temperature | Acetic Acid, Ethanol | A highly active catalyst that operates under mild conditions. |

| Raney Nickel (Ra-Ni) | High pressure (50–100 atm), 50–150°C | Ethanol | A cost-effective catalyst often used in industrial-scale hydrogenations. |

| Copper-Chromium Oxide | High pressure and temperature (e.g., >10 MPa, 150°C) | None or hydrocarbon solvent | Typically requires more forcing conditions to achieve reasonable reaction rates. drhazhan.com |

Beyond catalytic hydrogenation, several chemical reducing agents are highly effective for converting ketones to secondary alcohols. libretexts.org These methods are standard in laboratory settings due to their operational simplicity and high yields. The reduction of 5,5-dimethyl-2-heptanone can be readily achieved using metal hydride reagents. rroij.com

The two most common metal hydride reagents for this purpose are:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that is safe to handle and can be used in protic solvents like methanol (B129727) or ethanol. youtube.comlibretexts.org It readily reduces aldehydes and ketones while typically not affecting less reactive functional groups like esters or carboxylic acids. libretexts.org

Lithium aluminum hydride (LiAlH₄): A much more powerful and less selective reducing agent than NaBH₄. rroij.comyoutube.com It must be used in anhydrous aprotic solvents (e.g., THF, diethyl ether) due to its violent reaction with water and other protic sources. The reaction requires a separate aqueous or acidic workup step to protonate the intermediate alkoxide and form the final alcohol. youtube.com

The mechanism for both reagents involves the nucleophilic transfer of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide ion. rroij.com

Stereoselective Synthesis of this compound

The carbon atom at the C2 position of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-5,5-Dimethyl-2-heptanol). Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high purity, which is crucial in fields like pharmaceuticals and materials science. mdpi.comrsc.org

Enantioselective synthesis focuses on creating a single enantiomer of a chiral product from an achiral or racemic precursor. For this compound, this involves the asymmetric reduction of the prochiral ketone, 5,5-dimethyl-2-heptanone.

Several powerful strategies exist for the asymmetric synthesis of chiral secondary alcohols:

Catalytic Asymmetric Transfer Hydrogenation (ATH): This method utilizes a chiral transition-metal catalyst, often based on ruthenium, rhodium, or iridium, to transfer hydrogen from a simple hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the ketone. acs.org Chiral ligands, such as prolinamide derivatives, coordinate to the metal center and create a chiral environment that directs the hydride transfer to one face of the ketone, leading to one enantiomer of the alcohol in excess. acs.org This approach can yield products with excellent enantioselectivities (ee >95%). acs.org

Biocatalysis: Enzymes are highly specific chiral catalysts that can perform reductions with near-perfect enantioselectivity (ee >99%). researchgate.net Ketoreductases (KREDs), often found in microorganisms like yeast, are enzymes that use cofactors like NADPH to reduce ketones to alcohols with a high degree of stereocontrol. rsc.org Lipases can also be used in a process called kinetic resolution, where one enantiomer of a racemic alcohol is selectively acylated, allowing for the separation of the unreacted, enantiomerically pure alcohol. mdpi.commdpi.com

Chiral Borane (B79455) Reagents: Stoichiometric or catalytic amounts of chiral borane-based reagents are effective for asymmetric ketone reduction. A well-known example is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a borane source. Another approach involves using chiral borolanes, such as (R,R)- or (S,S)-2,5-dimethylborolane, which can reduce dialkyl ketones to chiral alcohols with high enantiopurity. acs.org

Table 2: Overview of Enantioselective Methods for Secondary Alcohol Synthesis

| Method | Catalyst/Reagent | Key Features | Typical Enantiomeric Excess (ee) |

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ru-, Rh-, or Ir-complexes (e.g., Ru-prolinamide) | Uses simple hydrogen donors; mild conditions. acs.org | 90% to >99% acs.org |

| Biocatalytic Reduction | Ketoreductases (KREDs), Lipases | Extremely high selectivity; environmentally benign (often in water). mdpi.comrsc.org | >99% researchgate.netrsc.org |

| Chiral Borane Reduction (e.g., CBS) | Chiral oxazaborolidine catalyst + BH₃ | Predictable stereochemical outcome based on catalyst stereochemistry. | 90% to >98% |

| Asymmetric Hydrosilylation | Chiral Cu- or Rh-complexes + silane | Reduction with a hydrosilane, followed by hydrolysis. organic-chemistry.org | Up to 99% organic-chemistry.org |

Diastereoselective synthesis becomes relevant when a molecule has two or more stereocenters. While this compound has only one stereocenter, diastereocontrol would be critical in synthesizing derivatives or if the synthetic route involves an intermediate with multiple chiral centers. The goal is to control the relative configuration between these centers.

For instance, in the synthesis of related structures like 4-methyl-3-heptanol (B77350), which has two stereocenters, controlling the relative stereochemistry (syn vs. anti) is paramount. researchgate.net Diastereoselective control is typically achieved through several strategies:

Substrate Control: A pre-existing chiral center in the starting material can direct the approach of a reagent to a prochiral center. The stereochemical outcome is often predicted by models like Cram's Rule or the Felkin-Anh model, which consider steric and electronic effects.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective transformation. After the reaction, the auxiliary is removed, leaving an enantiomerically enriched product. The use of chiral N-tert-butanesulfinyl aldimines is an example of this approach in the synthesis of chiral amines, a principle adaptable to other systems. researchgate.net

Reagent Control: A chiral reagent or catalyst can selectively react with one face of the substrate, creating a specific diastereomer. This is seen in diastereoselective additions to carbonyls or imines, where the combination of a chiral substrate and a chiral reagent can lead to very high levels of stereochemical induction. nih.gov

The synthesis of the four stereoisomers of 4-methyl-3-heptanol has been demonstrated with exceptional diastereoselectivity (up to ≥1000:1) using chiral boronic esters, showcasing the power of modern synthetic methods to control complex stereochemical outcomes. researchgate.net While not applied directly to this compound, these principles form the foundation for any stereochemically complex synthesis in its chemical class.

Chiral Auxiliary and Ligand-Mediated Syntheses

The asymmetric synthesis of this compound can be effectively achieved through the stereoselective reduction of the corresponding prochiral ketone, 5,5-dimethyl-2-heptanone. This transformation is a cornerstone of asymmetric synthesis, and both chiral auxiliary and chiral ligand-based methods have been extensively developed for such reductions.

A plausible and effective strategy involves the use of a chiral auxiliary temporarily attached to the ketone, which directs the approach of a reducing agent to one of the prochiral faces of the carbonyl group. One of the most well-established families of chiral auxiliaries for this type of transformation are the oxazolidinones, popularized by David A. Evans. bohrium.com In a hypothetical application to this compound synthesis, the precursor ketone, 5,5-dimethyl-2-heptanone, could be subjected to a reduction reaction in the presence of a chiral auxiliary. While direct examples for this specific molecule are not prevalent in the literature, the general principles of asymmetric reduction using chiral auxiliaries are well-documented. For instance, the reduction of a ketone can be mediated by a chiral oxazolidinone auxiliary, which biases the stereochemical outcome. After the reduction, the auxiliary is cleaved to yield the chiral alcohol.

Alternatively, and often more efficiently from an atom economy perspective, is the use of catalytic amounts of a chiral ligand complexed to a metal center. This approach, known as asymmetric catalysis, avoids the need for stoichiometric amounts of a chiral auxiliary and the subsequent protection and deprotection steps. For the asymmetric reduction of ketones to chiral alcohols, catalysts based on ruthenium, rhodium, and iridium with chiral phosphine (B1218219) or diamine ligands are particularly prominent. A well-known example is the Noyori asymmetric hydrogenation, which utilizes a ruthenium catalyst with a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. numberanalytics.com

A hypothetical, yet scientifically grounded, approach to the synthesis of enantiomerically enriched this compound would involve the asymmetric transfer hydrogenation of 5,5-dimethyl-2-heptanone. This could be achieved using a chiral catalyst system, for example, a ruthenium complex of a chiral diamine ligand. The general reaction is depicted below:

Figure 1. Asymmetric transfer hydrogenation of 5,5-dimethyl-2-heptanone to (S)- or (R)-5,5-Dimethyl-2-heptanol using a chiral catalyst.

The effectiveness of such a reaction is highly dependent on the choice of catalyst, ligand, and reaction conditions. Below is a table illustrating potential catalysts and the expected outcomes based on literature for structurally similar aliphatic ketones.

| Catalyst/Ligand System | Substrate (Ketone) | Product (Alcohol) | Enantiomeric Excess (ee) (%) | Reference |

| RuCl2(S,S)-TsDPEN | Acetophenone | (R)-1-Phenylethanol | 97 | General Principle |

| Rh(cod)2BF4 / (S)-BINAP | 2-Octanone | (S)-2-Octanol | 95 | General Principle |

| Iridium(I) complex with chiral ligand | Aliphatic Ketones | Chiral Alcohols | >90 | General Principle |

Table 1: Representative Chiral Catalyst Systems for Asymmetric Ketone Reduction. Note: Data is representative for similar substrates and illustrates the potential for high enantioselectivity.

Green Chemistry Principles in this compound Production

The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles into synthetic design. The production of this compound can be made more environmentally friendly by considering aspects such as the use of benign solvents, maximizing atom economy, and employing sustainable catalytic methods.

Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic synthesis often relies on volatile and often hazardous organic solvents. A key goal of green chemistry is to replace these with safer alternatives or to eliminate the need for a solvent altogether. researchgate.netijrap.net For the synthesis of this compound, particularly in steps such as the Grignard reaction to form the carbon skeleton or the final reduction step, greener solvent choices are available.

For Grignard reactions, which could be used to synthesize the precursor ketone, 5,5-dimethyl-2-heptanone, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have emerged as a viable green alternative to traditional ethers like diethyl ether or tetrahydrofuran (THF). umb.educarloerbareagents.com 2-MeTHF is derived from renewable resources and has a more favorable safety profile. umb.edu Recent research has also demonstrated the feasibility of conducting Grignard reactions in a paste-like form with minimal solvent, which significantly reduces waste. sciencedaily.comcosmosmagazine.com

For the asymmetric reduction step, solvent-free conditions are highly desirable. researchgate.netnih.govijrpr.com In some cases, the reaction can be run neat, using one of the liquid reagents as the solvent. nih.gov Where a solvent is necessary, options like water or supercritical carbon dioxide are being explored for certain catalytic reactions. Biocatalytic reductions, for instance, are often carried out in aqueous media, representing a significant improvement in environmental impact. magtech.com.cn

| Solvent | Rationale for Use | Application in Synthesis |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, higher boiling point, and greater stability compared to THF. umb.educarloerbareagents.com | Grignard reaction for precursor synthesis. |

| Water | Non-toxic, non-flammable, and abundant. | Biocatalytic reduction of 5,5-dimethyl-2-heptanone. |

| Solvent-Free | Eliminates solvent waste, can lead to higher reaction rates. nih.govijrpr.com | Catalytic hydrogenation or mechanochemical synthesis. |

Table 2: Environmentally Benign Solvent Options for this compound Synthesis.

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chiralpedia.com In the context of this compound synthesis, maximizing atom economy is crucial for minimizing waste.

The use of chiral auxiliaries, as described in section 2.2.3, inherently has a lower atom economy because the auxiliary is a stoichiometric reagent that must be attached and later removed, generating waste. numberanalytics.comnih.gov Although the auxiliary can often be recovered and recycled, this requires additional process steps. rsc.org

In contrast, asymmetric catalysis offers a much higher atom economy. numberanalytics.com Since the chiral catalyst is used in small, sub-stoichiometric amounts and is regenerated during the reaction, it does not contribute significantly to the mass of the reactants and minimizes waste. For the asymmetric reduction of 5,5-dimethyl-2-heptanone, a catalytic approach is therefore highly preferable from an atom economy standpoint.

| Synthetic Strategy | Atom Economy | Waste Generation |

| Chiral Auxiliary | Lower | Higher (due to stoichiometric use and removal of auxiliary). nih.gov |

| Asymmetric Catalysis | Higher | Lower (catalyst is used in small amounts and recycled). numberanalytics.com |

Table 3: Comparison of Atom Economy in Different Synthetic Strategies for Chiral this compound.

Sustainable Catalysis for this compound Production

Sustainable catalysis for the production of this compound focuses on the use of catalysts that are not only efficient and selective but also environmentally benign. This includes the use of earth-abundant metals, recyclable catalysts, and biocatalysts.

While noble metals like ruthenium, rhodium, and iridium are highly effective for asymmetric hydrogenation, there is a growing interest in developing catalysts based on more abundant and less toxic metals such as iron, copper, and manganese.

Biocatalysis represents a particularly sustainable approach to the synthesis of chiral alcohols like this compound. bohrium.commagtech.com.cnrsc.org Enzymes, such as alcohol dehydrogenases (ADHs), can reduce ketones to their corresponding alcohols with extremely high enantioselectivity under mild reaction conditions (room temperature and neutral pH) in aqueous media. nih.govresearchgate.net Whole-cell biocatalysis, using microorganisms like baker's yeast or genetically engineered E. coli, can be even more cost-effective as it avoids the need for enzyme purification and can have in-built cofactor regeneration systems. bohrium.com

| Catalysis Type | Advantages | Disadvantages |

| Homogeneous Metal Catalysis | High efficiency and enantioselectivity. numberanalytics.com | Often uses precious and toxic metals; catalyst recovery can be difficult. |

| Heterogeneous Metal Catalysis | Easier catalyst separation and recycling. | Can have lower activity and selectivity than homogeneous counterparts. |

| Biocatalysis (Enzymes/Whole Cells) | High enantioselectivity, mild reaction conditions (aqueous, ambient temp/pressure), uses renewable resources. bohrium.comnih.gov | Substrate scope can be limited; enzymes can be sensitive to reaction conditions. |

Table 4: Comparison of Sustainable Catalysis Approaches for this compound Production.

Reaction Chemistry and Mechanistic Studies of 5,5 Dimethyl 2 Heptanol

Chemical Reactivity of the Hydroxyl Group in 5,5-Dimethyl-2-heptanol

The hydroxyl group is the primary site of chemical reactivity in this compound, serving as a functional group that can be oxidized or transformed into a good leaving group to facilitate nucleophilic substitution and elimination reactions.

As a secondary alcohol, this compound is expected to undergo oxidation to form a ketone. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached (the carbinol carbon). This process results in the formation of a carbon-oxygen double bond.

The generalized mechanism for the oxidation of a secondary alcohol like this compound using a chromate-based reagent involves the formation of a chromate ester intermediate. This is followed by an E2-like elimination step where a base removes the proton from the carbinol carbon, leading to the formation of the ketone, 5,5-Dimethyl-2-heptanone, and a reduced chromium species.

A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups.

| Oxidizing Agent | Typical Conditions | Product |

| Chromic acid (H₂CrO₄) | Jones' reagent (CrO₃, H₂SO₄, acetone) | 5,5-Dimethyl-2-heptanone |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 5,5-Dimethyl-2-heptanone |

| Sodium hypochlorite (NaOCl) | Acetic acid (CH₃COOH) | 5,5-Dimethyl-2-heptanone |

| Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 5,5-Dimethyl-2-heptanone |

Nucleophilic substitution at the C2 position of this compound requires the conversion of the poor leaving group, hydroxide (-OH), into a better one. This is typically achieved under acidic conditions where the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺), which can depart as a neutral water molecule.

This departure generates a secondary carbocation at the C2 position. The reaction can then proceed via an Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism. In this pathway, the formation of the carbocation is the rate-determining step, which is then rapidly attacked by a nucleophile. Due to the planar nature of the carbocation, if the starting alcohol were chiral, the product would be a racemic mixture.

Reactions with hydrohalic acids (HCl, HBr, HI) are classic examples. For instance, reaction with HBr would lead to the formation of 2-bromo-5,5-dimethylheptane. The Sₙ1 mechanism is favored for secondary alcohols in the presence of strong nucleophiles and protic solvents. masterorganicchemistry.com

| Reaction Type | Mechanism Steps | Intermediate | Key Features |

| Sₙ1 | 1. Protonation of -OH2. Loss of H₂O to form carbocation3. Nucleophilic attack | Secondary carbocation | Favored by protic solvents; leads to racemization; competes with E1 elimination and rearrangement. libretexts.org |

| Sₙ2 | 1. Convert -OH to a better leaving group (e.g., tosylate)2. Backside attack by nucleophile | Pentacoordinate transition state | Requires conversion of -OH to -OTs, -OMs, etc.; results in inversion of stereochemistry; sensitive to steric hindrance. |

In the presence of a strong acid and heat, particularly with non-nucleophilic counter-ions like bisulfate (HSO₄⁻), this compound undergoes dehydration (an elimination reaction) to form alkenes. masterorganicchemistry.com Similar to Sₙ1 reactions, the mechanism typically proceeds through an E1 (Elimination, Unimolecular) pathway involving the formation of a secondary carbocation intermediate after the loss of water.

Once the C2 carbocation is formed, a weak base (such as water or the bisulfate anion) removes a proton from an adjacent carbon atom (a beta-hydrogen) to form a double bond. In the case of this compound, there are two different types of beta-hydrogens: those on C1 and those on C3.

According to Zaitsev's Rule , the major product will be the more substituted (and therefore more stable) alkene. youtube.com Removal of a proton from C3 results in the formation of 5,5-dimethyl-2-heptene (a disubstituted alkene), which is the major product. Removal of a proton from the C1 methyl group yields 5,5-dimethyl-1-heptene (a monosubstituted alkene), the minor product.

| Product Name | Structure | Type | Formation Pathway |

| 5,5-dimethyl-2-heptene | CH₃CH=CHCH₂C(CH₃)₂CH₂CH₃ | Disubstituted (Major Product) | Deprotonation at C3 |

| 5,5-dimethyl-1-heptene | CH₂=CHCH₂CH₂C(CH₃)₂CH₂CH₃ | Monosubstituted (Minor Product) | Deprotonation at C1 |

Rearrangement Reactions Involving this compound

The formation of carbocation intermediates during Sₙ1 and E1 reactions of this compound derivatives opens the possibility for molecular rearrangements to form more stable carbocations.

Carbocation rearrangements occur when an alkyl group or a hydride ion migrates from a carbon atom adjacent to the carbocation center, a process known as a 1,2-shift. libretexts.org The driving force for this rearrangement is the formation of a more stable carbocation (tertiary > secondary > primary).

Upon protonation and loss of water from this compound, a secondary carbocation is formed at the C2 position. A 1,2-hydride shift from the C3 position to the C2 position would result in a different secondary carbocation at C3, offering no significant stability gain. Therefore, a simple hydride shift is not a highly favored pathway.

However, if a carbocation were formed at the C4 position through a different precursor, a 1,2-methyl shift from the adjacent C5 quaternary center would be extremely favorable. This alkyl shift would transform a secondary carbocation at C4 into a more stable tertiary carbocation at C5. While not a direct rearrangement product from the C2 carbocation of this compound itself, this illustrates the high potential for rearrangement in molecules containing this neopentyl-like structure. The general migratory aptitude for such shifts is typically Hydride > Phenyl > Tertiary Alkyl > Secondary Alkyl > Methyl. masterorganicchemistry.com

The Pinacol rearrangement is a specific acid-catalyzed reaction of a 1,2-diol (a vicinal diol) that transforms it into a ketone. wikipedia.orgmasterorganicchemistry.com this compound, being a simple alcohol, cannot undergo this reaction directly.

However, a structurally related 1,2-diol, such as 5,5-dimethylheptane-2,3-diol , could undergo a Pinacol-type rearrangement. The mechanism for this hypothetical transformation would proceed as follows:

Protonation : One of the two hydroxyl groups is protonated by an acid. Protonation of the hydroxyl at C3 is favored as its departure would form a more stable tertiary carbocation at C3.

Loss of Water : The protonated hydroxyl group leaves as a water molecule, forming a carbocation.

1,2-Shift : A group from the adjacent carbon (C2) migrates to the carbocation center. In this case, a hydride would migrate from C2 to C3.

Deprotonation : The resulting oxonium ion is deprotonated to yield the final ketone product, 5,5-dimethyl-3-heptanone .

This reaction demonstrates how a derivative of this compound could participate in complex rearrangement pathways, driven by the formation of stable carbocation intermediates. msu.edulibretexts.org

Studies on Reaction Kinetics and Thermodynamics of this compound

One of the key reactions of this compound that has been mechanistically studied is its oxidation. Research has shown that the oxidation of this compound can proceed through a pathway involving an intramolecular hydride shift. Specifically, in its reaction with lead tetraacetate, a 1,5-hydride shift has been identified as a significant mechanistic step. acs.org This process involves the transfer of a hydrogen atom with its two bonding electrons from one part of the molecule to another.

Due to the absence of specific quantitative data, a data table for the reaction kinetics and thermodynamics of this compound cannot be provided at this time. Further experimental and computational studies would be necessary to determine these important chemical parameters.

Theoretical and Computational Investigations of 5,5 Dimethyl 2 Heptanol

Molecular Geometry and Conformational Analysis

The three-dimensional structure of 5,5-dimethyl-2-heptanol is fundamental to its physical and chemical properties. The molecule consists of a seven-carbon heptane (B126788) chain with two methyl groups attached to the fifth carbon and a hydroxyl (-OH) group at the second carbon position, making it a chiral secondary alcohol. The presence of the bulky tert-butyl-like group at C5 and the hydroxyl group at C2 introduces significant steric considerations that dictate the molecule's preferred conformations.

A theoretical analysis would involve a systematic search of the potential energy surface to locate all stable conformers and the transition states that connect them. The key geometric parameters for the most stable conformer would be calculated, as outlined in the conceptual data table below.

Table 1: Key Predicted Molecular Geometry Parameters for this compound This table is illustrative of the parameters that would be obtained from a computational geometry optimization. Specific values for this compound require dedicated quantum chemical calculations.

| Parameter | Atoms Involved | Expected Value/Comment |

|---|---|---|

| Bond Length | C-O | Typical single bond length, ~1.43 Å |

| Bond Length | O-H | Typical hydroxyl bond length, ~0.96 Å |

| Bond Length | C-C (sp3-sp3) | ~1.54 Å, slight variations due to steric hindrance |

| Bond Angle | C-O-H | Approximately 109°, influenced by lone pairs on oxygen |

| Bond Angle | C-C-C | Near tetrahedral angle of 109.5°, distorted by bulky groups |

| Dihedral Angle | H-O-C2-C1 | Defines the orientation of the hydroxyl proton |

| Dihedral Angle | C3-C4-C5-C6 | Key angle defining the backbone conformation (gauche/anti) |

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO)

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a central concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a critical role. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity. mdpi.com

For this compound, the HOMO is expected to have a significant contribution from the lone pair electrons of the oxygen atom in the hydroxyl group, making this site a likely center for electrophilic attack. The LUMO is likely distributed across the σ* antibonding orbitals of the C-O and C-C bonds. An electronic system with a smaller HOMO-LUMO gap is generally more reactive than one with a larger gap. dergipark.org.tr

From the energies of the HOMO and LUMO, several key reactivity descriptors can be calculated to quantify the molecule's chemical behavior. dergipark.org.trnih.gov These descriptors provide a quantitative framework for understanding the molecule's potential interactions.

Table 2: Conceptual Reactivity Descriptors for this compound This table defines key reactivity descriptors derived from HOMO and LUMO energies. The values are dependent on the level of theory used for their calculation.

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Represents the power of an atom or group to attract electrons. |

Density Functional Theory (DFT) Studies on this compound Systems

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is widely employed to calculate the properties discussed in the preceding sections, including molecular geometries, conformational energies, and electronic descriptors. DFT methods are often chosen for their favorable balance of accuracy and computational cost. researchgate.net

A DFT study of this compound would typically use a functional, such as B3LYP or M06-2X, and a basis set (e.g., 6-31G(d,p) or larger) to solve the Kohn-Sham equations. nih.govnih.gov Such calculations can elucidate the thermodynamic stability of branched versus linear alkanes, showing that branching is favored due to electrostatic and correlation energy effects that outweigh steric destabilization. nih.gov

For a system involving this compound, DFT could be used to:

Optimize Molecular Geometry: Determine the lowest-energy conformation and calculate precise bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the infrared spectrum of the molecule, which can be compared with experimental data to confirm the structure.

Determine Electronic Properties: Compute the HOMO and LUMO energies, map the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, and perform Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions. nih.gov

Model Reaction Energetics: Calculate the energies of reactants, products, and transition states to determine reaction barriers and thermodynamics, as discussed in section 4.5. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum mechanical methods like DFT are excellent for analyzing individual molecules, Molecular Dynamics (MD) simulations are better suited for studying the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the exploration of conformational dynamics and intermolecular interactions. researchgate.netrsc.org

An MD simulation of this compound would reveal how the molecule behaves in different solvents. The molecule's amphiphilic nature—a polar hydroxyl head and a nonpolar nine-carbon hydrocarbon tail—would lead to distinct interactions.

In Polar Solvents (e.g., Water, Methanol): The hydroxyl group would act as both a hydrogen bond donor and acceptor, forming a structured solvation shell with the solvent molecules. nih.govnih.gov These strong hydrogen bonding interactions would influence the conformational preferences of the alcohol, potentially favoring more compact structures to minimize the exposure of the hydrophobic alkyl chain to the polar environment. researchgate.net

In Nonpolar Solvents (e.g., Heptane, Carbon Tetrachloride): The dominant interactions would be weaker van der Waals forces between the alkyl chain of the alcohol and the solvent molecules. In such an environment, the alcohol may adopt more extended conformations. researchgate.net The hydroxyl group might form intramolecular hydrogen bonds or intermolecular hydrogen bonds with other alcohol molecules, leading to clustering or aggregation.

MD simulations can quantify various properties, such as radial distribution functions to describe the solvent structure around the solute, hydrogen bond lifetimes, and diffusion coefficients. researchgate.netosti.gov This information is critical for understanding how the solvent environment modulates the molecule's structure, dynamics, and ultimately, its reactivity. osti.govchemrxiv.org

Prediction of Reaction Pathways and Transition States

A primary application of computational chemistry is to elucidate the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the lowest-energy path from reactants to products, which involves locating the transition state (TS). The TS is a first-order saddle point on the potential energy surface, representing the maximum energy barrier that must be overcome for the reaction to proceed. youtube.com

For this compound, a key reaction is its oxidation to the corresponding ketone, 5,5-dimethyl-2-heptanone. This is a characteristic reaction of secondary alcohols. britannica.com Computational methods, particularly DFT, can be used to model this transformation. nih.govacs.org The mechanism often involves the removal of the hydroxyl proton and the hydrogen atom from the C2 carbon (the α-hydrogen).

A computational study would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of this compound and 5,5-dimethyl-2-heptanone.

Transition State Search: Locating the geometry of the transition state connecting the reactant and product. This is a complex task requiring specialized algorithms.

Frequency Calculation: Confirming the nature of the stationary points. A stable minimum (reactant or product) will have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the transition state and the reactants defines the activation energy (Ea), a key determinant of the reaction rate. youtube.com

Furthermore, computational models can predict how different catalysts or solvent environments might alter the reaction pathway and lower the activation energy. nih.govacs.orgrsc.org For complex reactions, multiple competing pathways may exist, and computational analysis can determine which pathway is kinetically favored. uga.edu

Derivatization and Structural Modification of 5,5 Dimethyl 2 Heptanol

Synthesis of Ethers and Esters of 5,5-Dimethyl-2-heptanol

The hydroxyl group of this compound can be readily converted into ether and ester functionalities through well-established synthetic methodologies.

Ethers are typically synthesized via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. Given that this compound is a secondary alcohol, the choice of the alkyl halide is crucial to favor the desired S(_N)2 pathway and minimize the competing E2 elimination, which becomes more prevalent with sterically hindered substrates. wikipedia.orgmasterorganicchemistry.comchemistrytalk.orglibretexts.org Therefore, the use of primary alkyl halides is preferred for the successful synthesis of ethers from this compound.

Esters of this compound can be prepared through several methods, most commonly via Fischer esterification or by reaction with more reactive carboxylic acid derivatives like acid chlorides or acid anhydrides. Fischer esterification involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst. chemguide.co.uk However, for a sterically hindered secondary alcohol like this compound, this equilibrium-driven reaction may require forcing conditions. researchgate.netresearchgate.netresearchgate.net A more efficient approach involves the use of acyl chlorides or anhydrides, which react more readily with the alcohol, often in the presence of a base like pyridine to neutralize the acidic byproduct. chemistrysteps.com

| Derivative Type | General Reaction | Reactants | Conditions | Product |

|---|---|---|---|---|

| Ether | Williamson Ether Synthesis | 1. This compound + NaH 2. Primary Alkyl Halide (e.g., CH₃I) | Anhydrous solvent (e.g., THF) | 5,5-Dimethyl-2-methoxyheptane |

| Ester | Fischer Esterification | This compound + Acetic Acid | Conc. H₂SO₄, heat | 5,5-Dimethyl-2-heptyl acetate (B1210297) |

| Ester | Acylation with Acid Chloride | This compound + Acetyl Chloride | Pyridine, room temperature | 5,5-Dimethyl-2-heptyl acetate |

Conversion to Halides and Other Functional Groups

The hydroxyl group of this compound can be replaced by a halogen atom to form the corresponding alkyl halides. These halides are valuable synthetic intermediates that can undergo a variety of nucleophilic substitution and elimination reactions.

The conversion of this compound to 2-chloro-5,5-dimethylheptane can be achieved using thionyl chloride (SOCl₂). This reaction typically proceeds through an S(_N)2 mechanism, which involves a backside attack of the chloride ion on the carbon atom bearing the activated hydroxyl group (a chlorosulfite ester intermediate). masterorganicchemistry.comlibretexts.org

Similarly, 2-bromo-5,5-dimethylheptane can be synthesized by treating the alcohol with phosphorus tribromide (PBr₃). This reaction also follows an S(_N)2 pathway, where the alcohol is first converted into a good leaving group (a dibromophosphite ester), which is then displaced by a bromide ion. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com

Besides halogens, the hydroxyl group can be converted into other functional groups. For instance, it can be transformed into a good leaving group, such as a tosylate, by reacting the alcohol with tosyl chloride in the presence of a base. The resulting tosylate is an excellent substrate for S(_N)2 reactions with a wide range of nucleophiles.

| Target Functional Group | Reagent | General Reaction Conditions | Product | Reaction Type |

|---|---|---|---|---|

| Chloride | Thionyl Chloride (SOCl₂) | Pyridine or neat, often at 0 °C to room temperature | 2-Chloro-5,5-dimethylheptane | S(_N)2 |

| Bromide | Phosphorus Tribromide (PBr₃) | Anhydrous ether or pyridine, typically at low temperatures | 2-Bromo-5,5-dimethylheptane | S(_N)2 |

| Tosylate | Tosyl Chloride (TsCl) | Pyridine, 0 °C | 5,5-Dimethyl-2-heptyl tosylate | Nucleophilic substitution at sulfur |

Formation of Branched or Cyclic Derivatives from this compound

The carbon skeleton of this compound can be further elaborated to form more complex branched or cyclic structures. These transformations typically involve initial conversion of the alcohol to a more reactive intermediate.

Branched derivatives can be synthesized from the corresponding alkyl halides (prepared as described in section 5.2) via coupling reactions. For example, 2-bromo-5,5-dimethylheptane can be converted into a Grignard reagent by reacting it with magnesium metal. This organometallic intermediate can then react with another alkyl halide in a coupling reaction to form a new carbon-carbon bond, leading to a more branched alkane.

Cyclic derivatives can be envisioned through intramolecular reactions. A potential pathway to a cyclic ether, for instance, would involve the introduction of a leaving group at a suitable position on the alkyl chain. However, a more direct approach to forming a cyclic structure from this compound involves its dehydration to an alkene, followed by a cyclization reaction. Dehydration of this compound, typically under acidic conditions, would likely yield a mixture of alkenes, with 5,5-dimethyl-2-heptene and 5,5-dimethyl-1-heptene as the major products according to Zaitsev's and Hofmann's rules, respectively. study.com The resulting alkene could then potentially undergo an intramolecular cyclization under specific reaction conditions, for example, an acid-catalyzed cyclization if a suitably positioned nucleophilic group is present in a modified derivative.

A hypothetical pathway to a cyclic derivative could involve the dehydration of this compound to yield 5,5-dimethylhept-2-ene. Subsequent epoxidation of the double bond followed by acid-catalyzed intramolecular cyclization could lead to the formation of a substituted tetrahydrofuran (B95107) ring.

Biocatalytic Transformations Involving 5,5 Dimethyl 2 Heptanol

Enzymatic Resolution of Racemic 5,5-Dimethyl-2-heptanol

Enzymatic kinetic resolution is a widely employed method for the separation of enantiomers from a racemic mixture. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted.

Lipases are frequently used for the kinetic resolution of secondary alcohols through enantioselective acylation or deacylation reactions. In a typical resolution of a racemic alcohol like this compound, a lipase (B570770) would be used to selectively acylate one of the enantiomers in the presence of an acyl donor. This results in an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated.

The efficiency of such a resolution is determined by the enzyme's enantioselectivity (E-value). A high E-value is indicative of a highly selective enzyme, which is desirable for obtaining products with high enantiomeric excess (ee). The choice of lipase, acyl donor, and reaction solvent are critical parameters that would need to be optimized for the successful resolution of racemic this compound. Common lipases used for these types of transformations include those from Candida antarctica (CAL-B), Pseudomonas cepacia (PCL), and Candida rugosa (CRL).

Table 1: Potential Lipases for Kinetic Resolution of Secondary Alcohols

| Lipase Source | Common Abbreviation |

| Candida antarctica Lipase B | CAL-B |

| Pseudomonas cepacia Lipase | PCL |

| Candida rugosa Lipase | CRL |

| Porcine Pancreas Lipase | PPL |

Whole-cell biotransformations offer an alternative to using isolated enzymes for stereoselective conversions. This approach utilizes intact microbial cells which contain the desired enzymes. For a compound like this compound, whole cells could be used for stereoselective oxidation of one enantiomer or stereoselective reduction of a corresponding ketone precursor.

The advantages of using whole cells include the elimination of tedious enzyme purification steps and the presence of native cofactors and cofactor regeneration systems, which are often necessary for redox reactions. researchgate.net For instance, a microorganism containing an alcohol dehydrogenase (ADH) with high stereoselectivity could potentially be used to resolve racemic this compound. The choice of microorganism is crucial and would require screening of various yeasts and bacteria to identify a suitable biocatalyst. mdpi.comresearchgate.net

Biocatalytic Synthesis of this compound Precursors

The synthesis of precursors for this compound could also be achieved through biocatalytic methods. A key precursor is 5,5-dimethyl-2-heptanone. The asymmetric reduction of this prochiral ketone to the corresponding chiral alcohol is a common strategy. This can be accomplished using isolated alcohol dehydrogenases or whole-cell systems containing these enzymes.

The selection of the appropriate biocatalyst is paramount to achieving high enantioselectivity. ADHs are known to follow Prelog's rule, which can often predict the stereochemistry of the resulting alcohol. By choosing an appropriate ADH and potentially a cofactor regeneration system (e.g., using a secondary alcohol like isopropanol (B130326) or an enzyme system like formate (B1220265) dehydrogenase), it is possible to synthesize a specific enantiomer of this compound with high purity.

Enzyme Discovery and Engineering for this compound Transformations

While there are no specific reports on enzyme discovery and engineering for this compound, these are powerful tools for developing novel biocatalysts with improved properties. Enzyme discovery involves screening natural sources for enzymes with desired activities. Metagenomic approaches can also be employed to identify novel enzymes from unculturable microorganisms.

Once a suitable enzyme is identified, protein engineering techniques such as directed evolution and rational design can be used to enhance its properties. For instance, the stereoselectivity, activity, and stability of a lipase or an alcohol dehydrogenase could be improved to make it more efficient for the transformation of this compound.

Chemoenzymatic Approaches to this compound and Its Derivatives

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic routes. For this compound and its derivatives, a chemoenzymatic approach could involve a chemical synthesis of the racemic alcohol followed by an enzymatic resolution step, as described in section 6.1.

Alternatively, an enzymatic reaction could be used to create a chiral intermediate that is then further modified using chemical methods. This strategy allows for the creation of a wide range of derivatives with specific stereochemistry, which would be difficult to achieve using purely chemical or enzymatic methods.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5,5-Dimethyl-2-heptanol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the carbon framework and the chemical environment of each proton.

For this compound, ¹H NMR spectroscopy would reveal distinct signals for each unique proton. The spectrum would be characterized by a complex upfield region corresponding to the aliphatic protons and a signal for the hydroxyl proton. The proton at the C2 position, being attached to the carbon bearing the hydroxyl group, would appear as a multiplet around 3.7-3.8 ppm. The terminal methyl protons (C1) would likely be a doublet due to coupling with the C2 proton. The gem-dimethyl groups at C5 would yield a singlet integrating to six protons, a characteristic feature for this structure.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each of the nine carbon atoms in this compound would produce a unique signal. The carbon atom bonded to the hydroxyl group (C2) would be observed in the downfield region for aliphatic carbons, typically around 65-70 ppm. The quaternary carbon at C5 would also be a distinct, low-intensity signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~1.2 (d) | ~23 |

| 2 | ~3.8 (m) | ~68 |

| 3 | ~1.4 (m) | ~40 |

| 4 | ~1.2 (t) | ~25 |

| 5 | - | ~30 |

| 6 | ~1.3 (q) | ~45 |

| 7 | ~0.9 (t) | ~14 |

| 8 (gem-CH₃) | ~0.9 (s) | ~29 |

| 9 (gem-CH₃) | ~0.9 (s) | ~29 |

(Note: Predicted values are estimates. d=doublet, t=triplet, q=quartet, m=multiplet, s=singlet)

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals from ¹H and ¹³C spectra and establishing the complete molecular structure. researchgate.netslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show a correlation between the proton at C2 and the protons of the C1 methyl group, as well as the C3 methylene (B1212753) protons. Further correlations would be observed along the alkyl chain, such as between C3-H₂ and C4-H₂, and C6-H₂ and C7-H₃, confirming the sequence of the carbon backbone. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons, providing direct C-H connectivity information. epfl.ch An HSQC spectrum would show a cross-peak for each C-H bond, for instance, connecting the proton signal at ~3.8 ppm to the carbon signal at ~68 ppm, confirming this as the C2-H methine group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for piecing together the molecular fragments and identifying quaternary carbons. sdsu.edu Key HMBC correlations for this compound would include signals from the C1 methyl protons to the C2 carbon and from the gem-dimethyl protons (C8/C9) to the C4, C5, and C6 carbons. This would definitively establish the position of the gem-dimethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. slideshare.net For a flexible molecule like this compound, NOESY can reveal through-space interactions between protons on different parts of the alkyl chain that are brought into proximity by bond rotations. For example, correlations might be observed between the gem-dimethyl protons and protons on the C4 and C6 positions, aiding in conformational analysis.

Table 2: Expected Key 2D NMR Correlations for this compound

| Technique | Correlated Nuclei (Proton → Nucleus) | Information Gained |

|---|---|---|

| COSY | H2 ↔ H1, H3 | Connectivity around the alcohol group |

| H3 ↔ H4 | Carbon chain connectivity | |

| H6 ↔ H7 | Ethyl group connectivity | |

| HSQC | H1 ↔ C1; H2 ↔ C2; H3 ↔ C3, etc. | Direct one-bond C-H attachments |

| HMBC | H1 (CH₃) → C2 | Confirms methyl group at C1 |

| H8/H9 (gem-CH₃) → C4, C5, C6 | Confirms position of the gem-dimethyl group |

Conformational Analysis using NMR

The conformational preferences of flexible molecules like this compound can be investigated using NMR spectroscopy. nih.gov While the molecule exists as a dynamic equilibrium of multiple conformers at room temperature, NMR parameters such as vicinal coupling constants (³J) and Nuclear Overhauser Effects (NOEs) provide information about the time-averaged conformation. auremn.org.br

The magnitude of the ³J coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring the coupling constants, for example between H2 and the two H3 protons, it is possible to infer the preferred rotamer populations around the C2-C3 bond. auremn.org.br

Furthermore, variable-temperature NMR studies can be employed to restrict conformational flexibility. At lower temperatures, the interconversion between conformers may slow down, sometimes allowing for the observation of individual rotamers. Computational modeling, often used in conjunction with experimental NMR data, helps to predict the energies of different conformers and calculate theoretical NMR parameters for comparison. frontiersin.orgnih.gov

Advanced Mass Spectrometry Techniques for Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. High-resolution mass spectrometry can provide highly accurate mass measurements, enabling the unambiguous determination of the molecular formula, C₉H₂₀O.

When subjected to techniques like Electron Ionization (EI), this compound would undergo characteristic fragmentation, providing structural clues. The fragmentation pattern can be used to deduce the structure of the molecule. Key fragmentation pathways for this secondary alcohol would include:

Alpha-Cleavage: This involves the cleavage of bonds adjacent to the carbon bearing the oxygen atom. For this compound, cleavage of the C1-C2 bond would result in the loss of a methyl radical (•CH₃), while cleavage of the C2-C3 bond would lead to the loss of a C₅H₁₁• radical. The formation of the resonance-stabilized oxonium ion [CH₃CH=OH]⁺ at m/z 45 from the C2-C3 cleavage is expected to be a prominent peak in the spectrum.

Dehydration: Alcohols readily lose a molecule of water (H₂O, 18 Da) under EI conditions, leading to an ion at [M-18]⁺•.

Table 3: Predicted Major Mass Fragments for this compound (EI-MS)

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 144 | [C₉H₂₀O]⁺• | Molecular Ion (M⁺•) |

| 129 | [C₈H₁₇O]⁺ | M⁺• - •CH₃ (Loss of C1) |

| 126 | [C₉H₁₈]⁺• | M⁺• - H₂O (Dehydration) |

| 85 | [C₆H₁₃]⁺ | Cleavage at C3-C4 |

| 71 | [C₅H₁₁]⁺ | Cleavage at C4-C5 |

| 57 | [C₄H₉]⁺ | tert-butyl cation from C4-C5 cleavage |

Infrared and Raman Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in a sample.

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol group involved in hydrogen bonding. Other key absorptions would include:

C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region due to the stretching of the numerous C-H bonds in the alkyl chain.

C-O Stretching: A distinct, strong band in the 1100-1150 cm⁻¹ range, characteristic of a secondary alcohol C-O bond.

C-H Bending: Vibrations in the 1350-1470 cm⁻¹ region. A characteristic split peak around 1365 cm⁻¹ and 1385 cm⁻¹ would likely be observed, indicative of the gem-dimethyl group.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in a Raman spectrum, the C-C bond stretching and C-H vibrations of the alkyl backbone would produce strong signals, providing a detailed fingerprint of the hydrocarbon skeleton.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~3350 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 2850-2960 | C-H stretch (aliphatic) | Strong |

| ~1465 | CH₂/CH₃ bend | Medium |

| ~1385, ~1365 | gem-dimethyl C-H bend (split) | Medium |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Excess and Absolute Configuration

The carbon atom at the C2 position in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers, (R)-5,5-Dimethyl-2-heptanol and (S)-5,5-Dimethyl-2-heptanol. Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are used to study these chiral molecules.

These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral substance. While simple aliphatic alcohols like this compound lack a strong chromophore, their enantiomers will rotate plane-polarized light. However, direct ECD/ORD analysis is challenging because the electronic transitions responsible for the signal occur at very short wavelengths (far-UV).

A common and effective strategy to determine the absolute configuration of such alcohols is to chemically convert them into derivatives containing a chromophore. researchgate.net For instance, the alcohol can be esterified with a chromophoric acid, such as benzoic acid or naphthoic acid. The resulting ester will exhibit strong Cotton effects in the accessible UV region. The sign of these Cotton effects can then be correlated to the absolute stereochemistry at the C2 center using well-established empirical rules, such as the benzoate (B1203000) sector rule, thereby allowing for the assignment of the R or S configuration. researchgate.net

Analytical Method Development for Academic Research on 5,5 Dimethyl 2 Heptanol

Chromatographic Methodologies for Purity and Isomeric Analysis

Chromatography is the cornerstone for analyzing the purity and complex stereochemistry of 5,5-Dimethyl-2-heptanol. Given its structure, which includes a chiral center at the C-2 position, methods capable of separating enantiomers and potential diastereomers are essential.

Chiral Gas Chromatography (GC) is a powerful technique for resolving the enantiomers of volatile chiral compounds like this compound. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Cyclodextrin derivatives are among the most common and effective CSPs for this purpose. researchgate.net

Separation Principle: The hydroxyl group and the stereocenter of this compound can engage in various interactions—such as hydrogen bonding and inclusion complexation—with the chiral cavities of the cyclodextrin-based stationary phase. researchgate.net The difference in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP allows for their chromatographic separation.

Derivatization: To enhance volatility and improve peak shape and resolution, alcohols are often derivatized prior to chiral GC analysis. nih.gov Acylation, converting the alcohol to its corresponding ester (e.g., acetate (B1210297) or trifluoroacetate), is a common strategy. This reduces the polarity of the analyte and can lead to stronger and more selective interactions with the CSP. nih.gov

Typical GC Parameters: The successful separation of this compound enantiomers would depend on the careful optimization of GC parameters. A capillary column coated with a modified β-cyclodextrin, such as Chirasil-DEX CB, is a suitable choice. nih.gov

Table 1: Illustrative Chiral GC Method Parameters for Enantiomeric Analysis of Secondary Alcohols

| Parameter | Condition | Purpose |

| Column | CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film) nih.gov | Provides chiral selectivity for alcohol enantiomers. |

| Carrier Gas | Hydrogen or Helium | Mobile phase to carry the analyte through the column. |

| Injector Temp. | 230-250 °C | Ensures rapid volatilization of the sample. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. |

| Detector Temp. | 250 °C | Prevents condensation of the analyte post-separation. |

| Oven Program | Isothermal or Gradient (e.g., 80°C to 150°C at 5°C/min) | Optimized to achieve baseline separation of enantiomers. |

| Derivatization | Acylation with acetic anhydride (B1165640) or trifluoroacetic anhydride nih.gov | Increases volatility and may enhance chiral recognition. |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating diastereomers. In the context of this compound, which has one chiral center, diastereomers would be formed by reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent (CDA). This creates a mixture of two diastereomeric esters or urethanes, which possess different physical properties and can be separated on a non-chiral (achiral) stationary phase. nih.govnih.gov

Methodology: The racemic this compound is esterified with a CDA, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to yield diastereomeric esters. nih.gov These diastereomers can then be separated using normal-phase HPLC on a silica (B1680970) gel column. The differing polarities and steric arrangements of the diastereomeric molecules result in differential retention on the stationary phase. nih.govnih.gov

Analytical Conditions: The separation efficiency is highly dependent on the choice of stationary phase and mobile phase composition. Silica columns are commonly used, with mobile phases typically consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar modifier such as isopropanol (B130326) or ethyl acetate. chromatographytoday.comcsfarmacie.cz

Table 2: Representative HPLC Conditions for Diastereomeric Separation of Alcohol Derivatives

| Parameter | Condition | Rationale |

| Chiral Derivatizing Agent | MαNP acid or Camphorsultam dichlorophthalic acid (CSDP acid) nih.govnih.gov | Reacts with the alcohol to form separable diastereomers. |

| Stationary Phase | Silica Gel (e.g., 5 µm particle size) nih.gov | Achiral phase that separates compounds based on polarity. |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethyl Acetate mixture chromatographytoday.com | The ratio is optimized to achieve the best resolution (Rs). |

| Detection | UV Detector (e.g., at 254 nm) | Detects the aromatic moiety introduced by the CDA. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for standard HPLC columns. |

Development of In-Process Monitoring Techniques for Synthesis

The synthesis of this compound, likely via a Grignard reaction, involves highly exothermic and moisture-sensitive steps, making in-process monitoring crucial for safety, optimization, and control. mt.comacs.org Real-time analytical techniques provide continuous insight into reaction progression, including initiation, reactant consumption, and product formation.

In-situ FTIR Spectroscopy: Mid-infrared (IR) spectroscopy, particularly using attenuated total reflectance (ATR) probes (e.g., ReactIR), is a powerful process analytical technology (PAT) tool. mt.com An in-situ probe inserted directly into the reaction vessel can monitor the concentrations of key species in real-time. For a Grignard synthesis, FTIR can track the disappearance of the starting aldehyde's carbonyl peak (~1720 cm⁻¹) and the appearance of spectral features corresponding to the magnesium alkoxide intermediate and, subsequently, the this compound product after quenching. This allows for precise determination of the reaction's initiation and endpoint. hzdr.de

Reaction Calorimetry: Grignard reactions are notoriously exothermic. acs.org A reaction calorimeter measures the heat flow (rate of heat release) from the reaction in real-time. mt.com This data is critical for safety, as it can detect the onset of the reaction, which can sometimes have a significant induction period, and identify any accumulation of unreacted reagents that could lead to a thermal runaway. acs.orghzdr.de By combining calorimetry with in-situ FTIR, a comprehensive understanding of both the reaction kinetics and its thermal hazards can be achieved. mt.com

Table 3: In-Process Monitoring Techniques for this compound Synthesis

| Technique | Monitored Parameter | Information Gained |

| In-situ FTIR (ReactIR) | Vibrational bands of reactants, intermediates, and products mt.com | Reaction initiation, conversion rate, endpoint detection, kinetics. |

| Reaction Calorimetry | Heat flow (dQ/dt) mt.comacs.org | Onset of exotherm, heat of reaction, detection of reagent accumulation, safety assessment. |

| Online HPLC/GC | Aliquot concentration | Slower, discrete monitoring of product formation and impurity profile. gordon.edu |

Quantitative Analysis in Reaction Systems (Non-Clinical)

Accurate quantification of this compound in reaction mixtures is essential for determining reaction yield, purity, and for studying reaction kinetics. Gas chromatography with a flame ionization detector (GC-FID) is the most common and reliable method for this purpose due to its high sensitivity to hydrocarbons and excellent quantitative performance. acs.org

Methodology: A validated GC-FID method involves creating a calibration curve using standards of known concentration. To correct for variations in injection volume and sample preparation, an internal standard (IS) is typically employed. The IS is a stable, non-reactive compound with a retention time close to, but well-resolved from, this compound and other reaction components.

Sample Preparation and Analysis: A sample from the reaction mixture is quenched, extracted, and then an accurately known amount of the internal standard is added. The sample is injected into the GC, and the peak areas of this compound and the internal standard are measured. The concentration of the analyte is determined by comparing the ratio of its peak area to that of the internal standard against the calibration curve. acs.org

Table 4: Typical Parameters for Quantitative GC-FID Analysis

| Parameter | Condition/Description | Purpose |

| Column | Capillary column (e.g., DB-1, DB-WAX) google.comcopernicus.org | Separation of reaction mixture components based on boiling point and polarity. |

| Detector | Flame Ionization Detector (FID) | Provides a response proportional to the mass of carbon, ideal for quantification. |

| Internal Standard | e.g., n-Octanol or another non-interfering alcohol | Corrects for variability in sample injection and preparation. |

| Calibration | Multi-point calibration curve (Analyte/IS area ratio vs. Analyte/IS concentration ratio) | Establishes the relationship between detector response and concentration. |

| Sample Prep | Quenching of reaction, liquid-liquid extraction, addition of internal standard. | Isolates the analyte and prepares it for accurate GC analysis. |

| Quantification Limit | Determined during method validation. nih.gov | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.